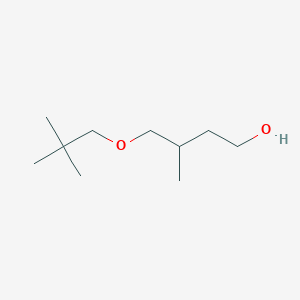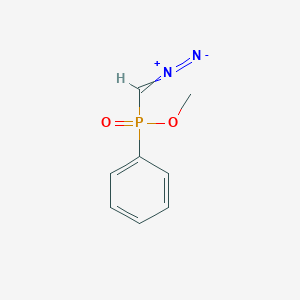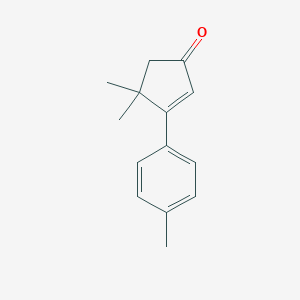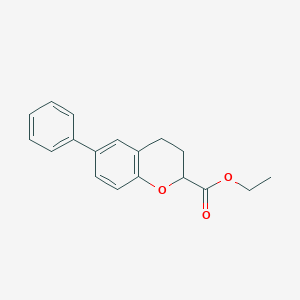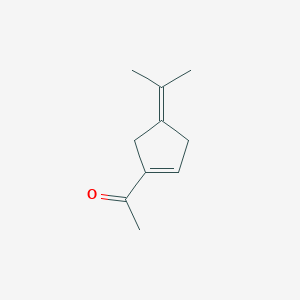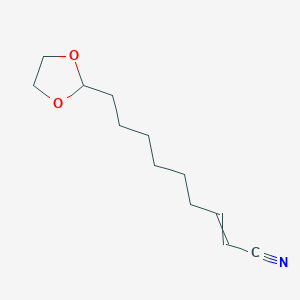
9-(1,3-Dioxolan-2-YL)non-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1,3-Dioxolan-2-YL)non-2-enenitrile is an organic compound that features a dioxolane ring attached to a non-2-enenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
9-(1,3-Dioxolan-2-YL)non-2-enenitrile can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
the general principles of acetalization and the use of efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide can be applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
9-(1,3-Dioxolan-2-YL)non-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents such as KMnO4, OsO4, or CrO3/Py.
Reduction: Employing reducing agents like H2/Ni, Zn/HCl, or LiAlH4.
Substitution: Reacting with nucleophiles such as RLi, RMgX, or RCuLi.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: KMnO4, OsO4, CrO3/Py.
Reducing Agents: H2/Ni, Zn/HCl, LiAlH4.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or other reduced forms of the compound .
Scientific Research Applications
9-(1,3-Dioxolan-2-YL)non-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-(1,3-Dioxolan-2-YL)non-2-enenitrile involves its interaction with various molecular targets and pathways. The dioxolane ring provides stability and resistance to nucleophilic attack, making it an effective protecting group for carbonyl compounds . The compound’s reactivity with oxidizing and reducing agents also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Similar in structure but with a six-membered ring instead of a five-membered dioxolane ring.
1,3-Dioxolanes: Compounds with similar dioxolane rings but different substituents.
Uniqueness
9-(1,3-Dioxolan-2-YL)non-2-enenitrile is unique due to its specific combination of a dioxolane ring and a non-2-enenitrile chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry .
Properties
CAS No. |
55531-59-4 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
9-(1,3-dioxolan-2-yl)non-2-enenitrile |
InChI |
InChI=1S/C12H19NO2/c13-9-7-5-3-1-2-4-6-8-12-14-10-11-15-12/h5,7,12H,1-4,6,8,10-11H2 |
InChI Key |
YJRDRUWFPFWSSL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCCCCCC=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


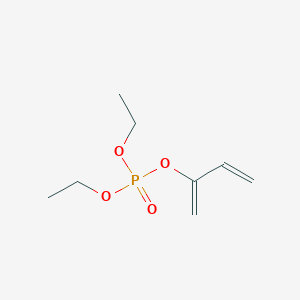
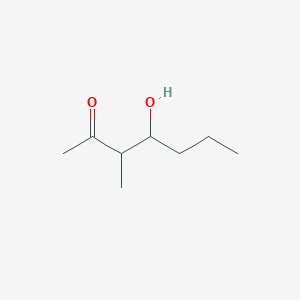
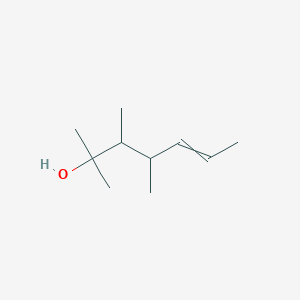
![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)

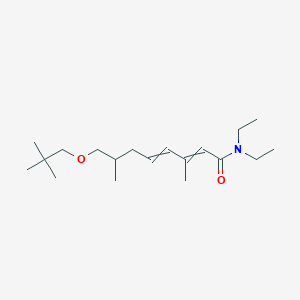


![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
